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Compound Name: Diaminoguanidine

Cat. No.: B1197381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the three positional isomers of

diaminoguanidine: 1,1-diaminoguanidine, 1,2-diaminoguanidine, and 1,3-

diaminoguanidine. This document synthesizes available theoretical and experimental data to

offer insights into their relative stability, physicochemical properties, and potential applications,

particularly in the context of drug development. The information presented aims to guide

researchers in selecting the most suitable isomer for their specific applications.

Introduction
Diaminoguanidine and its isomers are nitrogen-rich compounds that have garnered interest in

various fields, including pharmaceuticals and energetic materials. Their utility in drug

development often stems from their ability to mimic or antagonize the function of guanidino-

containing biomolecules, such as arginine. A notable application is their role as inhibitors of

nitric oxide synthase (NOS), an enzyme implicated in various physiological and pathological

processes. Understanding the distinct properties of each diaminoguanidine isomer is crucial

for the rational design of new therapeutic agents with improved potency and selectivity.
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Computational studies, particularly those employing ab initio molecular orbital and density

functional theory methods, provide valuable insights into the intrinsic properties of the

diaminoguanidine isomers. A key study in this area has elucidated the relative stabilities and

electronic structures of the three positional isomers.

Stability
Theoretical calculations of the potential energy surfaces of the three diaminoguanidine
isomers (referred to in a key study as DAG1, DAG2, and DAG3) indicate that the 1,1-

diaminoguanidine isomer is the most stable.[1] This enhanced stability is attributed to

favorable intramolecular interactions. The order of stability is predicted to be:

1,1-diaminoguanidine > 1,3-diaminoguanidine > 1,2-diaminoguanidine

This difference in stability can have significant implications for the synthesis, storage, and

biological activity of these compounds.

Electronic Properties
The electronic properties of the diaminoguanidine isomers, such as electron delocalization

and proton affinity, are crucial for their reactivity and interaction with biological targets. Natural

Population Analysis (NPA) has been used to understand the electron delocalization in these

isomers.[1] The absolute proton affinity of diaminoguanidine is greater than that of both

guanidine and aminoguanidine, which is attributed to the extra stability gained from

intramolecular interactions in the protonated form.[1]

Physicochemical Properties: A Comparative
Overview
Experimental data on the physicochemical properties of all three neutral diaminoguanidine
isomers is limited, with most available information pertaining to the more commonly

synthesized 1,3-diaminoguanidine, often in its hydrochloride salt form. The following tables

summarize the available theoretical and experimental data.

Table 1: General and Physicochemical Properties of Diaminoguanidine Isomers
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Property
1,1-
Diaminoguanidine

1,2-
Diaminoguanidine

1,3-
Diaminoguanidine

IUPAC Name
Hydrazinecarboximido

hydrazide
1,2-Diaminoguanidine

Carbonimidic

dihydrazide

Molecular Formula CH₇N₅ CH₇N₅ CH₇N₅

Molecular Weight (

g/mol )
89.10 89.10 89.10

Melting Point (°C) Data not available Data not available

180-182

(monohydrochloride,

dec.)

Solubility Data not available Data not available
Soluble in water

(monohydrochloride)

Calculated XLogP3 -1.3 -1.3 -1.3

Table 2: Theoretical Data on Diaminoguanidine Isomers

Parameter
1,1-
Diaminoguanidine
(DAG1)

1,2-
Diaminoguanidine
(DAG3)

1,3-
Diaminoguanidine
(DAG2)

Relative Stability Most Stable Least Stable Intermediate

Calculated Proton

Affinity
Highest Data not available Data not available

Note: The assignments of DAG1, DAG2, and DAG3 to the specific isomers are based on the

interpretation of the computational chemistry literature.[1]

Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 1,1- and 1,2-

diaminoguanidine are not readily available in the literature. However, several methods for the

synthesis of 1,3-diaminoguanidine monohydrochloride have been reported.
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Synthesis of 1,3-Diaminoguanidine Monohydrochloride
A common synthetic route involves the reaction of guanidine hydrochloride with hydrazine

hydrate.

Protocol:

Dissolve guanidine hydrochloride in water.

Add toluene to the solution.

Slowly add hydrazine hydrate to the mixture.

Heat the reaction mixture for a specified time (e.g., 5-10 hours at 50-110 °C).

After the reaction, adjust the pH to <3 with hydrochloric acid.

Separate the aqueous layer and concentrate it by distillation until precipitation begins.

Slowly add the concentrated solution to anhydrous ethanol with stirring to induce

crystallization.

Wash the resulting white crystals with cold water and dry to obtain 1,3-diaminoguanidine
monohydrochloride.

Characterization Methods
Standard analytical techniques are used to characterize the diaminoguanidine isomers and

their salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the

chemical structure. Due to the high nitrogen content, ¹⁵N NMR or heteronuclear correlation

techniques (e.g., HMBC, HSQC) can provide further structural details.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional

groups, such as N-H and C=N stretching vibrations.
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High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed for the

separation and purity assessment of the isomers. Due to their polar nature, hydrophilic

interaction liquid chromatography (HILIC) or derivatization followed by reversed-phase

chromatography may be necessary.

Elemental Analysis: Provides the percentage composition of C, H, and N to confirm the

empirical formula.

Mechanism of Action: Inhibition of Nitric Oxide
Synthase
Diaminoguanidine is known to be a mechanism-based inactivator of nitric oxide synthase

(NOS). This inhibition is of significant interest in drug development for conditions associated

with excessive nitric oxide production. The three main isoforms of NOS are neuronal NOS

(nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).

The inhibitory action of diaminoguanidine on NOS involves its metabolism by the enzyme,

leading to the formation of a reactive species that covalently modifies and inactivates the

enzyme. This process is time- and concentration-dependent and requires the presence of

oxygen and necessary cofactors.
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Caption: Mechanism of Nitric Oxide Synthase (NOS) inhibition by diaminoguanidine.

Logical Relationship in Isomer Comparison
The selection of a diaminoguanidine isomer for a specific application involves a hierarchical

consideration of its properties. The theoretical stability influences its synthetic accessibility and

shelf-life. The electronic properties and stereochemistry determine its binding affinity and

reactivity with the target molecule. Finally, its physicochemical properties affect its formulation

and pharmacokinetic profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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